2-(1-Methyl-3-phenylsulfanylindol-2-yl)acetohydrazide
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Overview
Description
2-(1-Methyl-3-phenylsulfanylindol-2-yl)acetohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-phenylsulfanylindol-2-yl)acetohydrazide typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-phenylsulfanylindol-2-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-Methyl-3-phenylsulfanylindol-2-yl)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-phenylsulfanylindol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes or interfere with the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetohydrazide: A simpler analog without the methyl and phenylsulfanyl groups.
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides: Compounds with arylsulfonyl groups instead of phenylsulfanyl groups.
Uniqueness
2-(1-Methyl-3-phenylsulfanylindol-2-yl)acetohydrazide is unique due to the presence of both the methyl and phenylsulfanyl groups on the indole nucleus. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
329210-41-5 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(1-methyl-3-phenylsulfanylindol-2-yl)acetohydrazide |
InChI |
InChI=1S/C17H17N3OS/c1-20-14-10-6-5-9-13(14)17(15(20)11-16(21)19-18)22-12-7-3-2-4-8-12/h2-10H,11,18H2,1H3,(H,19,21) |
InChI Key |
FDZRFFNKVDDJSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NN)SC3=CC=CC=C3 |
solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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